N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide
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Overview
Description
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide is a synthetic organic compound characterized by its complex structure, which includes an acetyl group, an iodine atom, a methoxyphenoxy group, and a phenylalanine amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Iodination: The selective iodination of the aromatic ring, often using iodine or iodinating agents such as N-iodosuccinimide (NIS).
Etherification: The formation of the methoxyphenoxy group through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biochemical Research: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Pharmacology: Investigated for its potential effects on various biological pathways and targets.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-3-iodo-4-(4-hydroxyphenoxy)-L-phenylalanine Amide: Similar structure but with a hydroxy group instead of a methoxy group.
N-Acetyl-3-bromo-4-(4-methoxyphenoxy)-L-phenylalanine Amide: Similar structure but with a bromine atom instead of an iodine atom.
N-Acetyl-3-iodo-4-(4-methoxyphenyl)-L-phenylalanine Amide: Similar structure but without the phenoxy group.
Uniqueness
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and the methoxyphenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUBNZIPYRLIN-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654388 |
Source
|
Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59302-20-4 |
Source
|
Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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